4-(4-Trifluoromethoxyphenyl)-1h-imidazole

Catalog No.
S15766697
CAS No.
M.F
C10H7F3N2O
M. Wt
228.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Trifluoromethoxyphenyl)-1h-imidazole

Product Name

4-(4-Trifluoromethoxyphenyl)-1h-imidazole

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15)

InChI Key

UMCRGEQTUJYEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)OC(F)(F)F

4-(4-Trifluoromethoxyphenyl)-1H-imidazole is a compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring. This structure imparts unique electronic properties and potential biological activities. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more suitable for drug development. The imidazole moiety is commonly found in various biologically active molecules, including pharmaceuticals, due to its ability to participate in hydrogen bonding and coordination with metal ions.

The chemical reactivity of 4-(4-trifluoromethoxyphenyl)-1H-imidazole can be explored through various synthetic methodologies. One notable reaction is the iodine-catalyzed cyclization involving amines or aldehydes, which leads to the formation of diverse substituted imidazoles. This method has demonstrated regioselectivity and scalability, yielding products with satisfactory efficiency under mild conditions . Additionally, reactions involving electrophilic substitution can occur at the aromatic ring, influenced by the electron-withdrawing nature of the trifluoromethoxy group.

The biological activity of 4-(4-trifluoromethoxyphenyl)-1H-imidazole has been investigated in various studies. It exhibits significant antiproliferative effects against several cancer cell lines, highlighting its potential as an anticancer agent. The presence of the trifluoromethoxy group enhances its interaction with biological targets, potentially leading to improved efficacy compared to related compounds . Furthermore, derivatives of imidazoles have been shown to possess antimicrobial properties, indicating a broad spectrum of biological activities.

Several methods exist for synthesizing 4-(4-trifluoromethoxyphenyl)-1H-imidazole:

  • Iodine-Catalyzed Synthesis: This environmentally friendly method utilizes iodine as a catalyst in a one-pot reaction involving amines and aldehydes, resulting in various substituted imidazoles with satisfactory yields .
  • Multicomponent Reactions: The van Leusen reaction is another effective strategy for synthesizing imidazoles. This approach allows for the construction of polysubstituted imidazoles from readily available starting materials in a single step .
  • Direct Arylation: This method involves the direct coupling of aryl halides with imidazoles under palladium-catalyzed conditions, providing access to various functionalized derivatives .

4-(4-Trifluoromethoxyphenyl)-1H-imidazole has potential applications in medicinal chemistry due to its biological activities. It can serve as a lead compound for developing anticancer drugs or antimicrobial agents. Additionally, its unique electronic properties make it suitable for use in materials science, particularly in developing organic semiconductors and sensors.

Studies have shown that 4-(4-trifluoromethoxyphenyl)-1H-imidazole interacts effectively with biological targets such as enzymes and receptors involved in cancer proliferation and microbial resistance mechanisms. These interactions are often mediated by hydrogen bonding and π-π stacking due to the presence of the imidazole ring and aromatic systems . Understanding these interactions is crucial for optimizing its pharmacological profile.

Several compounds share structural similarities with 4-(4-trifluoromethoxyphenyl)-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(3',4',5'-Trimethoxyphenyl)-2-aryl-1H-imidazoleContains trimethoxy groups on phenyl ringsEnhanced tubulin binding activity
5-(Thiophen-3-yl)-4-(4-(trifluoromethoxy)phenyl)-1H-imidazoleIncorporates a thiophene ringPotentially improved electronic properties
2-Amino-4-(trifluoromethoxy)benzimidazoleSimilar trifluoromethoxy substitutionExhibits different biological activity profiles

These compounds highlight the versatility of imidazole derivatives in medicinal chemistry while emphasizing the unique contributions of the trifluoromethoxy substituent in altering pharmacological properties and enhancing biological activity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

228.05104734 g/mol

Monoisotopic Mass

228.05104734 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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